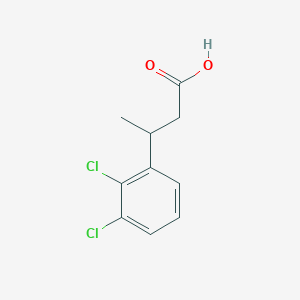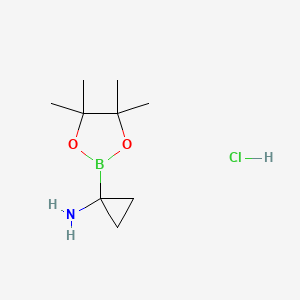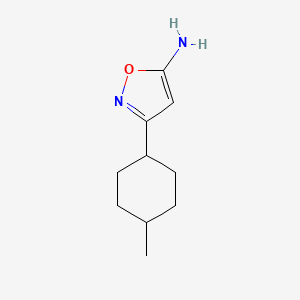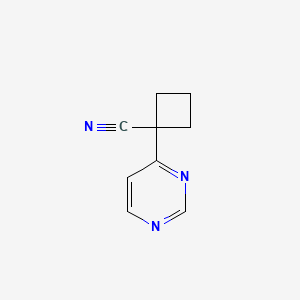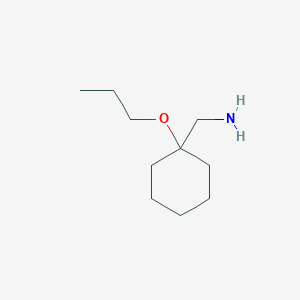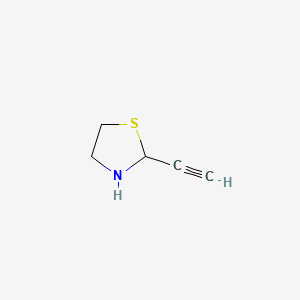
2-Ethynyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-thiazolidine typically involves the reaction of ethynyl derivatives with thiazolidine precursors. One common method includes the condensation of 2-aminothiols with aliphatic aldehydes under physiological conditions, resulting in the formation of the thiazolidine ring . This reaction is efficient and does not require a catalyst, making it suitable for various applications .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more reactive intermediates.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Applications De Recherche Scientifique
2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules through bioorthogonal reactions, such as the condensation of 1,2-aminothiols with aldehydes . This interaction can modulate various cellular processes, including signal transduction and gene expression, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds used as insulin sensitizers in the treatment of type 2 diabetes.
Thiazolidine-2-thione: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-Ethynyl-1,3-thiazolidine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Propriétés
Formule moléculaire |
C5H7NS |
|---|---|
Poids moléculaire |
113.18 g/mol |
Nom IUPAC |
2-ethynyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h1,5-6H,3-4H2 |
Clé InChI |
HHENCMLESHPGQL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
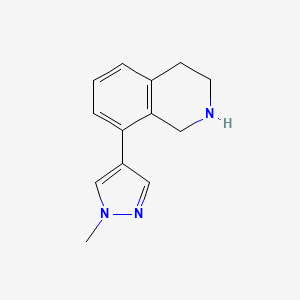
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)

